D-Galacto-hexodialdose

CAS No.:

Cat. No.: VC1910870

Molecular Formula: C6H10O6

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10O6 |

|---|---|

| Molecular Weight | 178.14 g/mol |

| IUPAC Name | (2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedial |

| Standard InChI | InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1-6,9-12H/t3-,4+,5+,6- |

| Standard InChI Key | VYPPEYAOCURAAE-GUCUJZIJSA-N |

| Isomeric SMILES | C(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O |

| SMILES | C(=O)C(C(C(C(C=O)O)O)O)O |

| Canonical SMILES | C(=O)C(C(C(C(C=O)O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

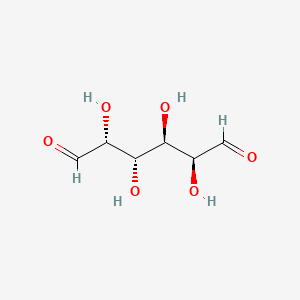

D-Galacto-hexodialdose (C₆H₁₀O₆) is a dialdose with a molecular weight of 178.14 g/mol . This compound is uniquely characterized by having two aldehyde functional groups, making it highly reactive toward nucleophilic compounds such as amines. The systematic name for this compound is (2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedial , reflecting its stereochemistry derived from galactose.

The compound exists in the PubChem database under two CIDs: 14159383 and 439962, with slight variations in representation . These differences highlight the compound's potential to exist in both open-chain (dialdehyde) and cyclic hemiacetal forms, which is characteristic of carbohydrate chemistry.

Structural Representation

D-Galacto-hexodialdose contains four hydroxyl groups and two aldehyde functionalities arranged in a specific stereochemical configuration that maintains the galacto- configuration of the parent sugar . The molecule can be represented by the following structural identifiers:

-

SMILES notation: C(=O)C@HO

-

InChI: InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1-6,9-12H/t3-,4+,5+,6-

Physical and Chemical Properties

D-Galacto-hexodialdose possesses several notable physicochemical properties that influence its behavior in solutions and reactions. Table 1 summarizes these properties:

Table 1: Physical and Chemical Properties of D-Galacto-hexodialdose

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 178.14 g/mol | |

| Exact Mass | 178.04773803 Da | |

| XLogP3-AA | -3.2 to -2.4 | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 1-5* |

*Note: The discrepancy in rotatable bond count likely reflects different structural representations (cyclic vs. open-chain forms) .

The negative XLogP3-AA value indicates high hydrophilicity, consistent with the multiple hydroxyl and aldehyde groups present in the molecule. This property makes D-Galacto-hexodialdose highly water-soluble, which is advantageous for biological applications .

Chemical Classification and Relationships

D-Galacto-hexodialdose is classified both as a dialdose and a monosaccharide . It belongs to the broader category of oxidized carbohydrates and represents an important intermediate in carbohydrate oxidation pathways.

The compound is derived from D-galactose through oxidation of both the C1 and C6 positions to aldehydes. Unlike typical monosaccharides which contain only one carbonyl group, D-Galacto-hexodialdose contains two, significantly altering its reactivity profile .

The dual aldehyde functionality places D-Galacto-hexodialdose in a special category of carbohydrate derivatives with enhanced cross-linking capabilities, making it particularly useful for protein modification and polymer chemistry applications .

Synthesis Methods

Enzymatic Synthesis

The primary method for synthesizing D-Galacto-hexodialdose is through enzymatic oxidation of D-galactose. This is typically accomplished using D-galactose oxidase [EC 1.1.3.9], which catalyzes the selective oxidation of the primary hydroxyl group at C6 of D-galactose . The process can be represented as:

D-galactose + O₂ → D-Galacto-hexodialdose + H₂O₂

This enzymatic approach offers several advantages over chemical oxidation methods, including high selectivity and mild reaction conditions compatible with biological systems .

Integration in Synthetic Pathways

D-Galacto-hexodialdose serves as an intermediate in various synthetic pathways, particularly in the production of furan-based compounds. Research has documented its role in the synthesis of FDCA (Furan-2,5-dicarboxylic acid) and related derivatives, which are important building blocks for biobased polymers .

The enzymatic conversion pathway involves:

-

Conversion of D-galactose to D-galacto-hexodialdose

-

Further enzymatic transformations to yield desired end products

Biological Activity and Applications

Protein Cross-linking

One of the most significant applications of D-Galacto-hexodialdose is as a protein cross-linker. Research has demonstrated that the compound can effectively create covalent bonds between protein residues, particularly those containing amine groups such as lysine side chains .

The cross-linking mechanism involves:

-

Initial reaction of the aldehyde groups with protein amines to form Schiff bases

In a proof-of-principle study, researchers demonstrated that D-Galacto-hexodialdose formed in situ can effectively cross-link protein residues. When gelatin was used instead of butylamine in the experimental setup, distinct Amadori product formation was observed using 13C-labeled galactose precursors .

Biobased Cross-linkers

Recent research has investigated D-Galacto-hexodialdose and related compounds as environmentally friendly alternatives to conventional cross-linking agents. These carbohydrate-derived cross-linkers have potential applications in sustainable materials development .

A 2024 study examined the reactivity of enzymatically oxidized galactose in cross-linking reactions with hexamethylenediamine (HMDA). The results showed that galactose oxidized by the enzyme FgrGalOx (producing D-Galacto-hexodialdose intermediates) demonstrated significantly improved reactivity, with reaction peak temperatures decreased by 34°C compared to unmodified galactose .

Analytical Characterization

Mass Spectrometry Data

Mass spectrometry provides valuable information for identifying and characterizing D-Galacto-hexodialdose. Table 2 presents predicted collision cross-section (CCS) data for various adduct forms of the compound:

Table 2: Predicted Collision Cross Section Data for D-Galacto-hexodialdose

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 179.05502 | 136.6 |

| [M+Na]⁺ | 201.03696 | 141.8 |

| [M+NH₄]⁺ | 196.08156 | 139.9 |

| [M+K]⁺ | 217.01090 | 142.4 |

| [M-H]⁻ | 177.04046 | 130.5 |

| [M+Na-2H]⁻ | 199.02241 | 134.7 |

| [M]⁺ | 178.04719 | 134.7 |

| [M]⁻ | 178.04829 | 134.7 |

This data is particularly useful for analytical identification of D-Galacto-hexodialdose in complex mixtures using ion mobility-mass spectrometry techniques .

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy has been employed to elucidate the structure and reaction mechanisms of D-Galacto-hexodialdose. Research using 13C labeling and in situ NMR spectroscopy revealed that various intermediates formed during the oxidation and subsequent reactions of D-Galacto-hexodialdose exist as bicyclic structures in solution .

This structural information is crucial for understanding the compound's behavior in solution and its reactivity patterns in cross-linking applications.

Research Applications and Future Directions

Biobased Materials Development

D-Galacto-hexodialdose has significant potential in the development of sustainable, bio-based materials. Its ability to function as a cross-linking agent makes it valuable for creating networks in protein-based materials and biopolymers .

Current research focuses on optimizing enzymatic oxidation conditions to enhance the yield and purity of D-Galacto-hexodialdose, as well as exploring new applications in materials science .

Synthetic Precursor

Beyond its direct applications, D-Galacto-hexodialdose serves as a valuable synthetic precursor. It features in enzymatic pathways for producing industrially important compounds such as 5-dehydro-4-deoxy-glucarate (DDG) and related molecules .

These pathways represent environmentally friendly routes to producing platform chemicals from renewable resources, aligning with green chemistry principles and sustainable development goals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume